3-(Chloromethyl)-5-(1,2,3-thiadiazol-4-YL)-1,2,4-oxadiazole
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Overview
Description
3-(Chloromethyl)-5-(1,2,3-thiadiazol-4-YL)-1,2,4-oxadiazole is a heterocyclic compound that contains both thiadiazole and oxadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(1,2,3-thiadiazol-4-YL)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethyl derivative with a thiadiazole precursor in the presence of a cyclizing agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(1,2,3-thiadiazol-4-YL)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Cyclization Reactions: Further cyclization can occur with other reagents to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation may produce an oxadiazole oxide.
Scientific Research Applications
3-(Chloromethyl)-5-(1,2,3-thiadiazol-4-YL)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer activities. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(1,2,3-thiadiazol-4-YL)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
3-(1,2,3-Thiadiazol-4-yl)benzenol: Another thiadiazole derivative with potential biological activities.
Benzyl 1,2,3-thiadiazol-4-ylcarbamate:
Uniqueness
3-(Chloromethyl)-5-(1,2,3-thiadiazol-4-YL)-1,2,4-oxadiazole is unique due to its specific combination of thiadiazole and oxadiazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-(chloromethyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4OS/c6-1-4-7-5(11-9-4)3-2-12-10-8-3/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSBMWQNIDHJNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)C2=NC(=NO2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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